2-Decanol, hydrogen sulfate, sodium salt, also known as sodium (2R)-decan-2-yl sulfate, is a chemical compound with the CAS Registry Number 57689-21-1. This compound belongs to a class of chemicals known as alkyl sulfates, which are derived from long-chain alcohols and are commonly used as surfactants in various applications. The molecular formula for this compound is , indicating the presence of a sodium ion associated with the sulfate group derived from the hydrogen sulfate of 2-decanol .
The compound is classified under the category of medium to long-chain alkyl sulfates. Alkyl sulfates are anionic surfactants that are produced by sulfating an aliphatic alcohol and subsequently neutralizing it with a base, typically sodium hydroxide. The classification of 2-decanol, hydrogen sulfate, sodium salt falls within both industrial and environmental chemistry due to its surfactant properties and potential applications in cleaning agents and personal care products .
The synthesis of 2-decanol, hydrogen sulfate, sodium salt generally involves two main steps:
The molecular structure of 2-decanol, hydrogen sulfate, sodium salt can be represented in various formats:
InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/t10-;/m1./s1
[C@@H](CCCCCCCC)(OS(=O)(=O)O)C.[Na]
The compound's structural data indicates a branched alkyl chain with a sulfate group attached to one end. This configuration contributes to its surfactant properties.
The primary reactions involving 2-decanol, hydrogen sulfate, sodium salt include:
These reactions are significant in understanding the stability and reactivity of the compound under various conditions. The hydrolysis reaction is particularly relevant in environmental contexts where surfactants may break down in water systems.
The mechanism of action for 2-decanol, hydrogen sulfate, sodium salt primarily revolves around its surfactant properties:
Studies show that alkyl sulfates like this compound exhibit critical micelle concentrations that dictate their efficiency as surfactants in formulations .
Relevant data indicates that alkyl sulfates can cause skin irritation upon contact; therefore, handling precautions are necessary .
2-Decanol, hydrogen sulfate, sodium salt is widely used in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1